2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative featuring a fused thiophene-pyrimidine core with partial saturation at the 6,7-positions (dihydrothieno). Its substituents include a phenethyl group at position 3 and a 2-oxo-2-phenylethylthio moiety at position 2. Its synthesis likely involves nucleophilic substitution or cyclization reactions analogous to those reported for related thienopyrimidines .
Propriétés
IUPAC Name |
2-phenacylsulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S2/c25-19(17-9-5-2-6-10-17)15-28-22-23-18-12-14-27-20(18)21(26)24(22)13-11-16-7-3-1-4-8-16/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQANRAGWNDUJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidinone core with a phenethyl side chain and a thioether functional group.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities primarily through:
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. For instance, it has shown cytotoxic effects in vitro against various cancer cell lines, including colorectal cancer cells. The mechanism appears to involve the disruption of mitochondrial function and induction of nuclear fragmentation, leading to cell death .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, indicating potential as an antibacterial agent .
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes relevant in disease states. For example, it may inhibit dipeptidyl peptidase I (DPP1), which is implicated in respiratory diseases such as COPD and asthma .
Anticancer Activity
A study evaluated the antiproliferative effects of the compound on HCT-116 colorectal cancer cells. The results indicated an IC50 value of approximately 28.85 µg/mL, demonstrating significant cytotoxicity. Morphological analysis revealed that treated cells exhibited characteristics typical of apoptosis, including nuclear disintegration .
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/EC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-116 (Colorectal) | 28.85 ± 3.26 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | < 10 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | < 10 | Disruption of membrane integrity |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and physical properties.
Structural and Substituent Variations
The target compound’s key structural distinctions from analogs include:
- Position 3 : A phenethyl group, enhancing lipophilicity compared to smaller alkyl or aryl groups.
- 6,7-Dihydrothieno core: Partial saturation of the thiophene ring, which may influence conformational flexibility and electronic properties.
Table 1: Substituent Comparison of Select Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Physicochemical Properties
- Hydroxyl-substituted derivatives (e.g., 3b) exhibit higher melting points due to hydrogen bonding, whereas methyl or methoxy groups reduce intermolecular interactions .
Crystallinity and Polymorphism
The crystalline form of a structurally distinct analog (azabicyclo-substituted thienopyrimidine) is patented (), underscoring the pharmaceutical relevance of controlling solid-state properties for bioavailability . The target compound’s dihydrothieno core and bulky substituents may favor amorphous forms unless specific crystallization conditions are optimized.
Méthodes De Préparation
Core Heterocyclic Framework Synthesis
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is constructed through a multi-step sequence involving cyclization and functionalization reactions. A widely adopted approach involves the use of 2H-thieno[3,2-d]oxazine-2,4(1H)-dione as a precursor, which undergoes a one-pot reaction with aldehydes and amines to form the pyrimidinone ring. For instance, suspending 6,7-dihydro-2H-thieno[3,2-d]oxazine-2,4(1H)-dione in ethanol with benzylamine derivatives facilitates ring-opening and subsequent cyclization under basic conditions (e.g., potassium hydroxide) at elevated temperatures (70–80°C). This method yields the 3-substituted thieno[3,2-d]pyrimidin-4(3H)-one intermediate with moderate to high yields (46%–86%).
Thioether Functionalization at Position 2
The critical (2-oxo-2-phenylethyl)thio moiety is installed through a thiol-alkylation reaction. A thione intermediate, generated by treating 2-mercapto-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with potassium carbonate in acetone, reacts with phenacyl bromide under mild conditions. This step proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of phenacyl bromide, forming the desired thioether linkage. Alternative methodologies employing β-cyclodextrin as a supramolecular catalyst in aqueous media have been explored to improve sustainability, achieving comparable yields (85%) with reduced environmental impact.
Spectroscopic Characterization and Purity Assessment
Structural validation relies on advanced spectroscopic techniques:
- 1H NMR : The phenethyl group’s methylene protons resonate as triplets at δ 2.80–3.10 ppm, while the thioether’s CH2COPh moiety appears as a singlet near δ 4.60 ppm.
- 13C NMR : The carbonyl carbon of the 2-oxoethyl group is observed at δ 192–195 ppm, confirming successful thioether formation.
- Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 409.11 (calculated for C22H20N2O2S2: 408.53).
Purification is typically accomplished via recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents.
Optimization of Reaction Conditions
Comparative studies highlight the impact of base selection and solvent systems on yield:
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | K2CO3 in acetone | 90–95 | |
| Solvent | β-Cyclodextrin/H2O | 85 | |
| Temperature | Room temperature vs. reflux | 80 vs. 92 |
Elevated temperatures (reflux) during cyclization steps improve reaction rates but may compromise thermolabile substrates. Catalytic approaches using β-cyclodextrin offer a greener alternative without sacrificing efficiency.
Applications and Derivative Synthesis
While the primary focus of current literature is synthetic methodology, preliminary biological evaluations suggest that structural analogs exhibit antiproliferative activity against cancer cell lines (e.g., IC50 = 0.94 μM for A549 cells). Modifications to the phenethyl or thioether substituents are being explored to enhance pharmacokinetic properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
